molecular formula C14H22N6O5 B601543 Valganciclovir CAS No. 175865-60-8

Valganciclovir

Cat. No. B601543
M. Wt: 354.37
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Valganciclovir (VGCV) is an antiviral drug used for the treatment of cytomegalovirus (CMV) infections. It is an analog of the guanosine nucleoside, ganciclovir, and is a prodrug of ganciclovir. Valganciclovir is an oral medication that is rapidly converted to ganciclovir in the body, and is therefore more easily absorbed than ganciclovir. Valganciclovir is used to treat CMV retinitis, CMV encephalitis, and other CMV infections in immunocompromised patients, including those with HIV/AIDS.

Scientific research applications

  • Management of CMV Infections in Immunocompromised Patients: Valganciclovir is as effective as intravenous ganciclovir for treating AIDS-related CMV retinitis and oral ganciclovir for preventing CMV infection in high-risk solid organ transplant recipients. It offers advantages over ganciclovir, such as oral administration, better patient compliance, and potential cost savings (Cvetković & Wellington, 2005).

  • Pre-emptive Therapy for CMV Infection Post-Allogenic Stem Cell Transplantation: Valganciclovir is effective and safe as a pre-emptive therapy for CMV infection following hematopoietic stem cell transplantation (HSCT), with no evidence of drug resistance observed in patients treated with valganciclovir (Allice et al., 2009).

  • Development of Voltammetric Nanosensor for Valganciclovir: Research on the development of a voltammetric nanosensor for sensitive determination of valganciclovir in pharmaceuticals has been conducted, utilizing multi-walled carbon nanotubes modified glassy carbon electrode for enhanced detection (DOĞAN-TOPAL et al., 2013).

  • Therapeutic Drug Monitoring in Renal Transplant Children: Research on limited sampling strategies for predicting ganciclovir exposure after valganciclovir administration in renal transplant children emphasizes the need for therapeutic drug monitoring due to high pharmacokinetic variability, aiming for optimal therapeutic outcomes (Facchin et al., 2023).

  • Clinical Pharmacokinetics, Pharmacodynamics, and Toxicodynamics in Allogeneic Haematopoietic Stem Cell Transplant Patients: A systematic review of ganciclovir/valganciclovir pharmacokinetics, pharmacodynamics, and toxicodynamics in alloHCT patients highlights the need for further studies to identify a more robust therapeutic range and quantify the potential value of therapeutic drug monitoring (Selby et al., 2021).

  • Pharmacokinetics in HIV- and CMV-Seropositive Volunteers: Study on the pharmacokinetics of valganciclovir and ganciclovir following multiple oral dosages of valganciclovir in HIV- and CMV-seropositive volunteers provides valuable data for its use in CMV disease management (Brown et al., 1999).

  • Induction Therapy for Cytomegalovirus Retinitis: A controlled trial comparing oral valganciclovir with intravenous ganciclovir for induction therapy in newly diagnosed CMV retinitis patients with AIDS found that oral valganciclovir is as effective as intravenous ganciclovir (Martin et al., 2002).

  • Pharmacokinetics and Pharmacodynamics in Transplantation: Research focusing on the pharmacokinetics, pharmacodynamics, and the potential of therapeutic drug monitoring of valganciclovir and ganciclovir in transplant recipients provides insights into optimizing drug dosages for efficacy and safety (Franck et al., 2021).

  • Population Pharmacokinetics in Solid-Organ Transplant Recipients: Study on population pharmacokinetics of ganciclovir in transplant recipients receiving oral valganciclovir, emphasizing dosage adjustment based on renal function and body weight (Perrottet et al., 2009).

  • Valganciclovir in Solid Organ Transplant Recipients: A comprehensive review of valganciclovir and ganciclovir use for CMV prevention in solid organ transplant recipients, discussing pharmacokinetic and pharmacodynamic characteristics (Perrottet et al., 2009).

properties

IUPAC Name

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-2-amino-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N6O5/c1-7(2)9(15)13(23)24-4-8(3-21)25-6-20-5-17-10-11(20)18-14(16)19-12(10)22/h5,7-9,21H,3-4,6,15H2,1-2H3,(H3,16,18,19,22)/t8?,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVFJKSGQUFQAP-GKAPJAKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048288
Record name Valganciclovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Valganciclovir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015548
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

4.79e+00 g/L
Record name Valganciclovir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015548
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Valganciclovir is a prodrug of ganciclovir that exists as a mixture of two diastereomers. After administration, these diastereomers are rapidly converted to ganciclovir by hepatic and intestinal esterases. In cytomegalovirus (CMV)-infected cells, ganciclovir is initially phosphorylated to the monophosphate form by viral protein kinase, then it is further phosphorylated via cellular kinases to produce the triphosphate form. This triphosphate form is slowly metabolized intracellularly. The phosphorylation is dependent upon the viral kinase and occurs preferentially in virus-infected cells. The virustatic activity of ganciclovir is due to the inhibition of viral DNA synthesis by ganciclovir triphosphate. Ganciclovir triphosphate is incorporated into the DNA strand replacing many of the adenosine bases. This results in the prevention of DNA synthesis, as phosphodiester bridges can longer to be built, destabilizing the strand. Ganciclovir inhibits viral DNA polymerases more effectively than it does cellular polymerase, and chain elongation resumes when ganciclovir is removed., Valganciclovir is an L-valyl ester (prodrug) of ganciclovir that exists as a mixture of two diastereomers. After oral administration, both diastereomers are rapidly converted to ganciclovir by intestinal and hepatic esterases. Ganciclovir is a synthetic analogue of 2'-deoxyguanosine, which inhibits replication of human CMV in cell culture and in vivo. In CMV-infected cells ganciclovir is initially phosphorylated to ganciclovir monophosphate by the viral protein kinase, pUL97. Further phosphorylation occurs by cellular kinases to produce ganciclovir triphosphate, which is then slowly metabolized intracellularly (half-life 18 hours). As the phosphorylation is largely dependent on the viral kinase, phosphorylation of ganciclovir occurs preferentially in virus-infected cells. The virustatic activity of ganciclovir is due to inhibition of the viral DNA polymerase, pUL54, synthesis by ganciclovir triphosphate.
Record name Valganciclovir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01610
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Valganciclovir
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8085
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Valganciclovir

CAS RN

175865-60-8, 175865-59-5
Record name Valganciclovir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175865-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valganciclovir [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175865608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Valganciclovir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01610
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Valganciclovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(2-amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy]-3-hydroxypropyl L-valinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Valganciclovir
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8085
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Valganciclovir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015548
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Citations

For This Compound
28,300
Citations
M Curran, S Noble - Drugs, 2001 - Springer
… ▴ Oral valganciclovir is rapidly absorbed and hydrolysed to ganciclovir. The oral bioavailability of ganciclovir after oral valganciclovir administration is high. Oral valganciclovir 900mg …
Number of citations: 139 link.springer.com
MD Pescovitz - Transplantation Reviews, 2006 - Elsevier
… valine ester of ganciclovir, valganciclovir, was developed. Valganciclovir provides 10-fold higher … This review provides an update on valganciclovir, highlighting areas of ongoing study …
Number of citations: 15 www.sciencedirect.com
RS Cvetkovic, K Wellington - Drugs, 2005 - Springer
… Valganciclovir is a prodrug of an antiviral agent ganciclovir. Thus, the pharmacodynamic … of valganciclovir are essentially those of ganciclovir. Following oral absorption, valganciclovir is …
Number of citations: 157 link.springer.com
A Humar, Y Lebranchu, F Vincenti, EA Blumberg… - American Journal of …, 2010 - Elsevier
… and safety of 200 days’ versus 100 days’ valganciclovir prophylaxis (900 mg once daily) in 326 … In conclusion, this study demonstrates that extending valganciclovir prophylaxis (900 mg …
Number of citations: 523 www.sciencedirect.com
C Paya, A Humar, ED Dominguez, K Washburn… - American Journal of …, 2004 - Elsevier
We compared the efficacy and safety of valganciclovir with those of oral ganciclovir in preventing cytomegalovirus (CMV) disease in high-risk seronegative solid organ transplant (SOT) …
Number of citations: 935 www.sciencedirect.com
MD Pescovitz - American Journal of Transplantation, 2010 - Elsevier
In 2001 valganciclovir was approved by the FDA for treatment of HIV associated retinitis and in 2003 for prevention of post transplant CMV. This review provides an update on the status …
Number of citations: 15 www.sciencedirect.com
LA Sorbera, R Castaner, J Castaner - Drugs of the Future, 2000 - access.portico.org
Cytomegalovirus (CMV) infection is a sight-and lifethreatening complication of advanced HIV infection and a major cause of morbidity and mortality among solid organ and bone marrow …
Number of citations: 12 access.portico.org
DW Kimberlin, PM Jester, PJ Sánchez… - … England Journal of …, 2015 - Mass Medical Soc
Background The treatment of symptomatic congenital cytomegalovirus (CMV) disease with intravenous ganciclovir for 6 weeks has been shown to improve audiologic outcomes at 6 …
Number of citations: 719 www.nejm.org
DF Martin, J Sierra-Madero, S Walmsley… - … England Journal of …, 2002 - Mass Medical Soc
Background Valganciclovir is an orally administered prodrug that is rapidly hydrolyzed to ganciclovir. We compared the effects of oral valganciclovir with those of intravenous ganciclovir …
Number of citations: 468 www.nejm.org
H Wiltshire, S Hirankarn, C Farrell, C Paya… - Clinical …, 2005 - Springer
… Large-scale studies describing the pharmacokinetics of valganciclovir in SOT recipients are lacking. A recent randomised, double-blind study of valganciclovir in 364 D+/R− (intent-to-…
Number of citations: 136 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.